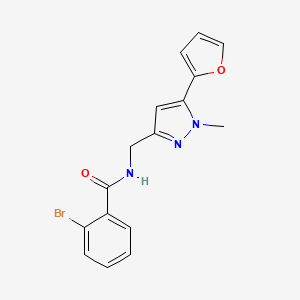
2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic organic compound that features a bromine atom, a furan ring, a pyrazole ring, and a benzamide group
Métodos De Preparación
The synthesis of 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Bromination: The bromine atom is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the brominated intermediate and a suitable amine.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and reduction reactions: The furan and pyrazole rings can undergo oxidation and reduction reactions under appropriate conditions. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. These reactions typically require a palladium catalyst and a suitable boronic acid or ester.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide has several potential scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates. Its structural features make it a versatile scaffold for designing inhibitors of various enzymes and receptors.
Materials science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties. For example, it can be incorporated into polymers or used as a precursor for the synthesis of functionalized nanoparticles.
Chemical biology: The compound can be used as a probe to study biological processes at the molecular level. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biomolecules in cells and tissues.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a target protein, such as an enzyme or receptor, and modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparación Con Compuestos Similares
2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can be compared with other similar compounds, such as:
2-bromo-N-(pyrazol-3-ylmethyl)benzamide: This compound lacks the furan ring, which may affect its chemical reactivity and biological activity.
2-bromo-N-((5-(thiophen-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide: This compound contains a thiophene ring instead of a furan ring, which may result in different electronic and steric properties.
2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide: This compound contains a chlorine atom instead of a bromine atom, which may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-bromo-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-20-14(15-7-4-8-22-15)9-11(19-20)10-18-16(21)12-5-2-3-6-13(12)17/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECBCXUTAXACMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2Br)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
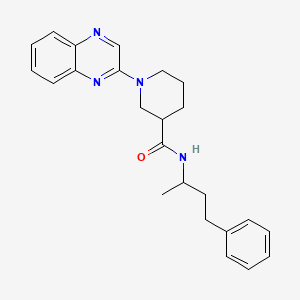
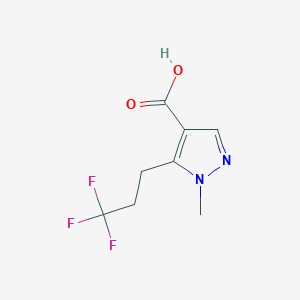
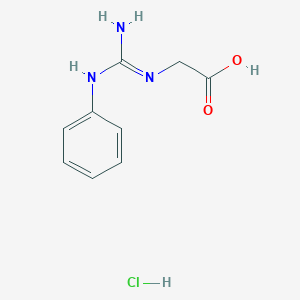
![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2696911.png)
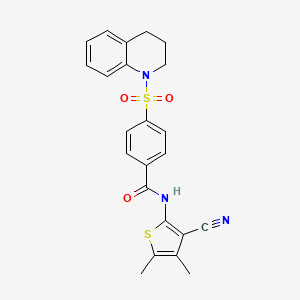
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide](/img/structure/B2696913.png)
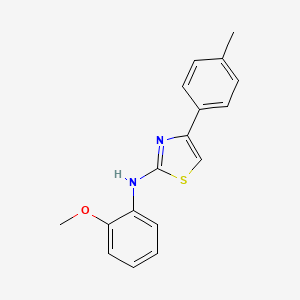
![Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2696915.png)
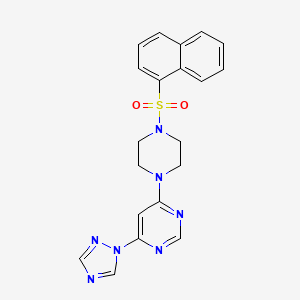
![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one](/img/structure/B2696920.png)
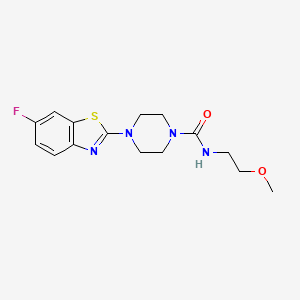
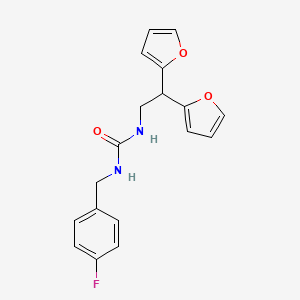
![1-[4-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696924.png)

